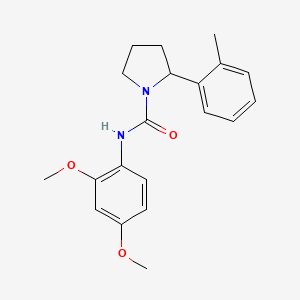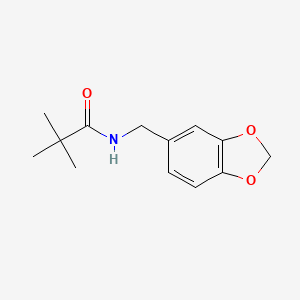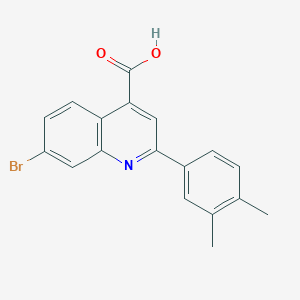
N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals. U-47700 is a highly potent and selective agonist of the mu-opioid receptor, which is responsible for the drug's analgesic effects. In recent years, U-47700 has gained popularity as a recreational drug, leading to its classification as a Schedule I controlled substance in the United States.
作用機序
N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide acts as a selective agonist of the mu-opioid receptor, which is primarily responsible for the drug's analgesic effects. Activation of the mu-opioid receptor leads to the inhibition of neurotransmitter release and the modulation of pain perception. N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide also has some affinity for the delta and kappa opioid receptors, although its potency at these receptors is much lower than at the mu receptor.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide produces a range of physiological and biochemical effects, including analgesia, sedation, respiratory depression, and euphoria. The drug also has some antitussive properties and has been used as a cough suppressant in some countries. N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has a relatively short duration of action, with effects lasting for several hours.
実験室実験の利点と制限
The main advantage of N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide for laboratory experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the opioid receptor system and the mechanisms of opioid analgesia. However, the recreational use of N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has led to its classification as a controlled substance in many countries, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research involving N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide. One area of interest is the development of new opioid analgesics with improved selectivity and potency. Another area of research is the development of new drug delivery systems for opioids, which could improve the safety and efficacy of these drugs. Finally, there is a need for further research into the long-term effects of opioid use, including the development of tolerance, dependence, and addiction.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide involves the reaction of 2,4-dimethoxybenzaldehyde with 2-methylphenylacetonitrile in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with pyrrolidinecarboxylic acid to yield N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide. The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide is relatively straightforward and can be carried out using standard laboratory equipment.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been used extensively in scientific research to study the opioid receptor system and the mechanisms of opioid analgesia. It has been used as a tool to study the structure-activity relationships of opioid ligands and to develop new opioid analgesics with improved selectivity and potency. N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has also been used to study the pharmacokinetics and pharmacodynamics of opioids in animal models.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-7-4-5-8-16(14)18-9-6-12-22(18)20(23)21-17-11-10-15(24-2)13-19(17)25-3/h4-5,7-8,10-11,13,18H,6,9,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOVWVYQDXHXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(3-methoxyphenyl)amino]methyl}-2-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6057644.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6057647.png)
![2-cyano-3-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6057655.png)
![2-methyl-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6057659.png)
![N-(4-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6057663.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6057672.png)
![N-benzyl-4-({4-[(3-hydroxy-1-pyrrolidinyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinecarboxamide trifluoroacetate (salt)](/img/structure/B6057674.png)

![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B6057699.png)

![[1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6057713.png)
![5-{1-[2-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6057717.png)
![7-(2-methoxyethyl)-2-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6057719.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide](/img/structure/B6057735.png)